molecular formula C15H12N4O3S2 B2966565 5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021229-92-4

5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2966565
CAS RN: 1021229-92-4
M. Wt: 360.41
InChI Key: KUWHQWWRHSEPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C15H12N4O3S2 and its molecular weight is 360.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Novel heterocyclic compounds derived from a base structure similar to "5-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione" have been synthesized, demonstrating significant anti-inflammatory and analgesic properties. These compounds were designed to inhibit COX-1/COX-2 enzymes and displayed varying degrees of efficacy, with some showing high selectivity for COX-2 inhibition, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

Thiazolidinedione derivatives have been evaluated for their performance as corrosion inhibitors for mild steel in acidic environments. These studies found that the inhibitors' efficiency increased with concentration and that the adsorption of these molecules on the mild steel surface followed the Langmuir adsorption isotherm. Electrochemical techniques were used to classify the inhibitors as mixed type, and SEM analyses were performed to assess surface interactions (Yadav, Behera, Kumar, & Yadav, 2015).

Antimicrobial Activity

Compounds bearing the thiazolo[3,2-a]pyrimidine scaffold have been synthesized and tested for their antibacterial properties against various microorganisms. These studies highlight the potential of such compounds as leads for the development of new antibacterial agents, showing moderate to good activity against strains like Bacillus subtilis and Staphylococcus aureus (Vijaya Laxmi, Suresh Kumar, & Rajitha, 2012).

Antiviral and Anticancer Potential

Research into the antiviral activities of thiazolo[4,5-d]pyrimidine derivatives has identified compounds with significant in vitro activity against human cytomegalovirus (HCMV), offering insights into the development of new antiviral therapeutics. These compounds showed potential against DHPG-resistant virus strains, indicating their relevance in overcoming drug resistance (Revankar et al., 1998).

properties

IUPAC Name

6-hydroxy-5-[(E)-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S2/c1-22-9-4-2-3-8(5-9)11-7-24-15(17-11)16-6-10-12(20)18-14(23)19-13(10)21/h2-7H,1H3,(H3,18,19,20,21,23)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEPJEDSFZFAEH-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.